

Spectroscopic Profile of Z-L-Valine-OH: A Technical Guide

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Compound of Interest		
Compound Name:	Z-L-Val-OH	
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This technical guide provides a comprehensive overview of the spectroscopic data for Z-L-Valine-OH (N-Benzyloxycarbonyl-L-valine), a critical building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for Z-L-Valine-OH is C₁₃H₁₇NO₄, and its molecular weight is 251.28 g/mol .[1] Its unique structure gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Z-L-Valine-OH in solution.

¹H NMR Data

The proton NMR spectrum of Z-L-Valine-OH exhibits characteristic signals corresponding to the protons of the valine residue and the benzyloxycarbonyl protecting group.[2] The aromatic protons of the benzyl group typically appear in the downfield region, while the aliphatic protons of the valine moiety are found in the upfield region.



Proton	Chemical Shift (δ) ppm	Multiplicity
Phenyl (C ₆ H₅)	~7.35	Multiplet
Benzyl (CH ₂)	~5.11	Singlet
α-CH (Valine)	~4.28	Doublet
β-CH (Valine)	~2.15	Multiplet
y-CH₃ (Valine)	~0.95	Doublet
NH	~5.3	Doublet
OH (Carboxylic Acid)	Broad Signal	Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon	Chemical Shift (δ) ppm
Carbonyl (C=O, Carboxylic Acid)	~175
Carbonyl (C=O, Carbamate)	~157
Aromatic (C ₆ H ₅)	~128-136
Benzyl (CH ₂)	~67
α-CH (Valine)	~60
β-CH (Valine)	~31
y-CH₃ (Valine)	~19, ~18

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.



Infrared (IR) Spectroscopy

The IR spectrum of Z-L-Valine-OH displays characteristic absorption bands for its key functional groups, including the N-H and C=O bonds of the carbamate and the carboxylic acid, as well as the aromatic C-H bonds.[2]

Functional Group	Vibrational Mode	**Wavenumber (cm ⁻¹) **
O-H (Carboxylic Acid)	Stretching	3300-2500 (broad)
N-H (Carbamate)	Stretching	~3300
C-H (Aromatic)	Stretching	~3100-3000
C-H (Aliphatic)	Stretching	~2960
C=O (Carboxylic Acid)	Stretching	~1715
C=O (Carbamate)	Stretching	~1690
C=C (Aromatic)	Stretching	~1600, ~1495
N-H (Carbamate)	Bending	~1530

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Z-L-Valine-OH. The mass spectrum typically shows the molecular ion peak [M]⁺ or related adducts, along with characteristic fragment ions.

m/z	Relative Intensity	Assignment
251	Moderate	[M] ⁺ (Molecular Ion)
162	High	[M - C ₆ H ₅ CH ₂ O] ⁺
108	High	[C ₆ H ₅ CH ₂ OH] ⁺
91	Very High	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols



The following are generalized protocols for the spectroscopic analysis of organic compounds like Z-L-Valine-OH.

NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded. Then, the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum.
- Data Processing: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).



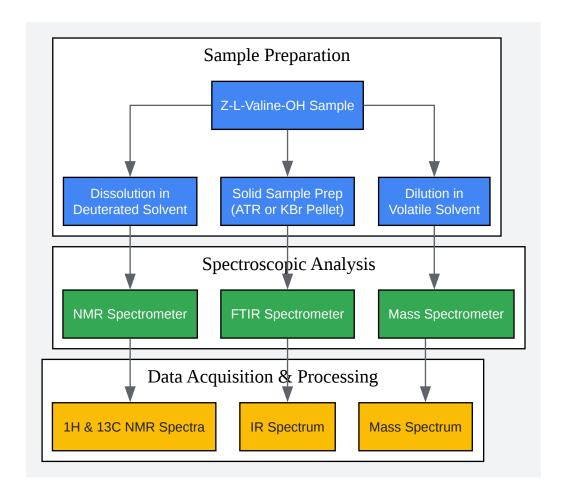
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[3] For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often leads to extensive fragmentation, providing structural information, while ESI typically yields the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

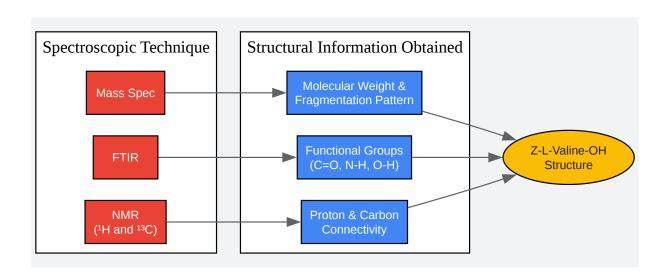
The following diagrams illustrate the general workflows and relationships in the spectroscopic analysis of Z-L-Valine-OH.





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General experimental workflow for spectroscopic analysis.



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Relationship between spectroscopic techniques and structural information.

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References

- 1. nbinno.com [nbinno.com]
- 2. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 3. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 PubChem [pubchem.ncbi.nlm.nih.gov]
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